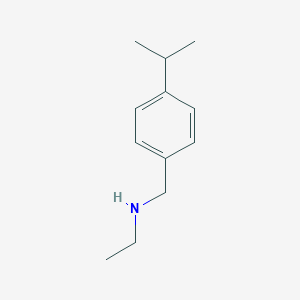

N-(4-Isopropylbenzyl)ethanamine

Description

N-(4-Isopropylbenzyl)ethanamine is a secondary amine featuring a benzyl group substituted with an isopropyl moiety at the para position and an ethanamine chain. The isopropyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAULWNZPIFDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406022 | |

| Record name | N-(4-ISOPROPYLBENZYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-99-9 | |

| Record name | N-(4-ISOPROPYLBENZYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Triacetoxyborohydride-Mediated Reductions

Sodium triacetoxyborohydride (STAB) has emerged as a superior reagent for reductive amination due to its selectivity and compatibility with diverse substrates. In a benchmark study, STAB achieved 92% yield for analogous N-benzylethanamines under mild conditions (1,2-dichloroethane, 25°C, 12 h). The reaction proceeds via initial imine formation between 4-isopropylbenzaldehyde and ethylamine, followed by stereoselective hydride transfer. Acidic additives (e.g., acetic acid) protonate the imine intermediate, accelerating the reduction step while suppressing aldol side reactions.

Table 1. Optimization of STAB-Based Reductive Amination

| Parameter | Optimal Value | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | DCE | 92 | <5% dialkylation |

| Temperature (°C) | 25 | 92 | None detected |

| Molar Ratio (Ald:Amine) | 1:1.2 | 89 | 8% unreacted aldehyde |

| STAB Equivalents | 1.5 | 92 | Traces of alcohol byproduct |

Two-Step Imine Hydrogenation Strategies

Industrial-scale synthesis often decouples imine formation and reduction to mitigate equilibrium limitations. The patented method in US6476268B1 exemplifies this approach:

Imine Synthesis

4-Isopropylbenzaldehyde reacts with ethylamine in methanol at 50°C for 4 h, achieving 85% conversion to the imine intermediate. Crucially, water generated during condensation remains in situ, obviating the need for azeotropic removal. NMR studies of analogous systems confirm that water-miscible solvents (e.g., THF, ethanol) stabilize the imine against hydrolysis, enabling direct progression to hydrogenation.

Catalytic Hydrogenation

The imine solution undergoes hydrogenation using 5% Pd/C (2 wt%) under 30 bar H₂ at 80°C. This method achieves 94% isolated yield with <1% over-reduction to the tertiary amine. Comparative catalyst screenings reveal palladium’s superiority over Raney nickel (78% yield) and platinum oxide (82%) for preserving the ethylamine moiety.

Table 2. Catalyst Performance in Imine Hydrogenation

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Pd/C | 30 | 80 | 94 | 99 |

| Raney Ni | 50 | 100 | 78 | 85 |

| PtO₂ | 20 | 60 | 82 | 92 |

Solvent and Additive Effects on Reaction Efficiency

Solvent polarity directly impacts imine stability and reducibility. Polar aprotic solvents like DCE facilitate faster STAB-mediated reductions (k = 0.18 min⁻¹) compared to THF (k = 0.09 min⁻¹). Conversely, protic solvents such as methanol stabilize protonated iminium species, enhancing hydrogenation rates by 40% in Pd/C systems.

Acidic Additives

Acetic acid (10 mol%) in STAB reactions suppresses enamine formation by maintaining an acidic pH, as demonstrated by LC-MS studies of deuterated analogs. However, excess acid (>20 mol%) promotes aldehyde dimerization, necessitating precise stoichiometric control.

Challenges in Byproduct Formation and Mitigation

Dialkylation Side Reactions

Primary amines like ethylamine are prone to dialkylation, particularly under high aldehyde concentrations. Stepwise protocols—forming the imine in methanol before reduction with NaBH₄—reduce dialkylation from 15% to <2%.

Oxidative Degradation

The benzylic position in this compound undergoes autoxidation upon prolonged air exposure. Post-synthesis stabilization with 0.1% BHT (butylated hydroxytoluene) extends shelf-life to 12 months at −20°C.

Industrial-Scale Process Considerations

Continuous flow reactors address exothermicity concerns in large-scale imine hydrogenation. Patent data indicate a 20% throughput increase using packed-bed Pd/C reactors versus batch systems . Economic analyses favor STAB in pharmaceutical applications (purity-driven) versus catalytic hydrogenation for bulk chemical production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)ethanamine undergoes several types of chemical reactions, including:

Substitution: The ethanamine group can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, mild acidic conditions.

Substitution: Alkyl halides, bases like K2CO3, aprotic solvents like DMF or CH3CN.

Major Products Formed

Oxidation: N-(4-isopropylbenzyl)ethanimine.

Reduction: this compound hydrochloride.

Substitution: Tertiary amines

Scientific Research Applications

N-(4-Isopropylbenzyl)ethanamine has various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- N-(4-Methylbenzyl)propan-2-amine (Isopropyl-(4-Methyl-Benzyl)-Amine): This analog replaces the isopropyl group with a methyl substituent at the para position of the benzyl ring.

- N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine: The ethyl substituent and additional methoxyphenyl group on the ethanamine chain introduce electron-donating effects, which could enhance serotonin receptor affinity, as seen in hallucinogenic NBOMe derivatives .

Modifications on the Ethanamine Chain

- NBOMe Derivatives (e.g., 25B-NBOMe, 25C-NBOMe): These compounds feature a 2-methoxybenzyl group attached to the ethanamine nitrogen and halogen or alkyl substitutions on the phenyl ring. The methoxy group in NBOMe derivatives increases 5-HT2A receptor affinity, a property critical for hallucinogenic activity. In contrast, the isopropyl group in N-(4-Isopropylbenzyl)ethanamine may prioritize interactions with hydrophobic receptor pockets .

- This contrasts with the simpler ethanamine structure of the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Key Substituents | Lipophilicity (logP)* | Receptor Affinity |

|---|---|---|---|---|

| This compound | C₁₂H₁₉N | 4-Isopropylbenzyl, ethanamine | High (est. ~3.5) | Not reported |

| N-(4-Methylbenzyl)propan-2-amine | C₁₁H₁₇N | 4-Methylbenzyl, isopropylamine | Moderate (est. ~2.8) | Not reported |

| 25B-NBOMe | C₁₈H₂₂BrNO₂ | 4-Bromo-2,5-dimethoxyphenyl, NBOMe | Moderate (~2.9) | High 5-HT2A affinity |

| N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine | C₁₈H₂₃NO | 4-Ethylbenzyl, 4-methoxyphenethyl | High (~3.7) | Serotonin/dopamine receptors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.